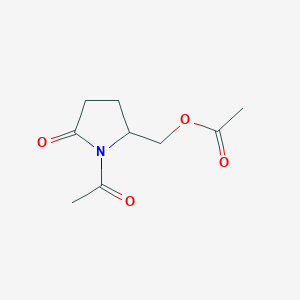

5-Acetoxymethyl-N-acetyl-2-pyrrolidinone

Description

Significance of the Pyrrolidinone Core in Bioactive Compounds

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a core structural motif in a multitude of biologically and pharmacologically active molecules. frontiersin.org This scaffold is prized in medicinal chemistry for several reasons. Its non-planar, saturated ring system allows for the exploration of three-dimensional chemical space, which is crucial for achieving specific interactions with biological targets like enzymes and receptors. nih.gov

The pyrrolidinone nucleus is a key component in compounds demonstrating a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. researchgate.netresearchgate.net For instance, derivatives have been designed as inhibitors for enzymes crucial to the survival of pathogens like Mycobacterium tuberculosis and as potential treatments for neurological conditions. researchgate.net The inherent properties of the pyrrolidinone ring make it a versatile lead structure for the design and development of novel therapeutic agents. researchgate.net

Overview of Acetoxymethyl and N-Acetyl Functionalization in Organic Synthesis

Functionalization of a core scaffold is a fundamental strategy in organic synthesis to modulate the physicochemical properties and reactivity of a molecule. The acetoxymethyl and N-acetyl groups are common functionalities employed for this purpose.

The N-acetyl group is frequently introduced to protect an amine functionality during a multi-step synthesis. orientjchem.org This N-acylation process, which converts a primary or secondary amine to an amide, is crucial in peptide synthesis and in modifying the biological activity of molecules. orientjchem.orgnih.gov The addition of an acetyl group can alter a compound's polarity, solubility, and its ability to act as a hydrogen bond donor, thereby influencing its interaction with biological systems. researchgate.net

The acetoxymethyl (AM) group , often installed as an acetoxymethyl ether, serves as a chemically stable masking group for polar functionalities like phenols or carboxylic acids. nih.gov This group can be cleaved by cellular esterases to release the active molecule, a strategy often used in the design of prodrugs. nih.gov In synthetic chemistry, C-H acetoxylation has also emerged as a powerful method for directly converting inert C-H bonds into versatile acetoxy groups, providing a gateway to more complex, oxygen-enriched organic frameworks. rsc.orgnih.gov This transformation is pivotal for introducing functionality that can be further elaborated upon. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1-acetyl-5-oxopyrrolidin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-6(11)10-8(3-4-9(10)13)5-14-7(2)12/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVECWXYLPNBJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CCC1=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399049 | |

| Record name | 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-10-5 | |

| Record name | 5-ACETOXYMETHYL-N-ACETYL-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Acetoxymethyl N Acetyl 2 Pyrrolidinone and Analogues

Total Synthesis Strategies

The total synthesis of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone can be approached through methods that either construct the heterocyclic ring system from acyclic precursors or functionalize a pre-existing pyrrolidinone scaffold.

Ring-Closing Approaches

Ring-closing strategies are fundamental in heterocycle synthesis, providing a direct route to the pyrrolidinone core. One notable method is the ring-closing enyne metathesis (RCEM). This reaction utilizes ruthenium catalysts, such as the first or second-generation Grubbs catalysts, to cyclize acyclic enyne precursors into diene-substituted pyrrolidinones under mild conditions. organic-chemistry.orgnih.gov The resulting conjugated dienes can be further elaborated to introduce desired functionalities. organic-chemistry.org The RCEM approach is recognized for its atom economy and the high yields achievable in creating the pyrrolidinone ring. organic-chemistry.org Other approaches include intramolecular cyclizations that form the lactam ring as the final step in a reaction cascade.

Pyrrolidinone Scaffold Functionalization

An alternative and widely used strategy involves the modification of a readily available pyrrolidinone scaffold. L-pyroglutamic acid, a naturally occurring amino acid derivative, serves as a common and versatile chiral starting material for synthesizing 5-substituted-2-pyrrolidinones. researchgate.netnih.gov In this approach, the carboxylic acid group at the C5 position of pyroglutamic acid is selectively reduced to a primary alcohol, yielding (S)-5-hydroxymethyl-2-pyrrolidinone. researchgate.netsigmaaldrich.com This intermediate can then be N-acetylated and the hydroxyl group subsequently acylated to afford the target compound, this compound. This strategy leverages the inherent chirality of the starting material to produce enantiomerically pure products.

Precursor Chemistry and Stereoselective Synthesis

The stereochemistry of the final compound is often determined by the choice of precursors and the synthetic methods employed to ensure high enantiopurity.

Enzymatic Resolution Techniques for Enantiopure Intermediates

To obtain enantiomerically pure this compound, enzymatic resolution of a racemic intermediate is a highly effective strategy. This approach often involves the enantioselective acylation of a racemic alcohol precursor.

Lipases are a class of enzymes widely used in organic synthesis for their ability to perform highly selective transformations, including the kinetic resolution of racemates. unimi.it In the context of synthesizing enantiopure this compound, a key intermediate would be racemic 5-hydroxymethyl-N-acetyl-2-pyrrolidinone.

The kinetic resolution of this racemic alcohol can be achieved through lipase-catalyzed enantioselective acylation. unimi.it A common and effective lipase for this purpose is the immobilized form of Candida antarctica lipase B (CALB), often known by the trade name Novozym 435. unimi.it The reaction typically employs an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. unimi.it The lipase selectively catalyzes the acetylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For instance, lipase can selectively acylate the (R)-enantiomer of a hydroxyl-pyrrolidinone derivative to its corresponding acetate, while the (S)-enantiomer remains as the alcohol. rug.nl This process allows for the separation of the two enantiomers—the acetylated product and the unreacted alcohol—often with very high enantiomeric excess. rug.nl

The effectiveness of this resolution is highlighted by research on structurally similar pyrrolinone synthons, where lipase-catalyzed reactions achieved excellent enantioselectivity. rug.nl

Table 1: Lipase-Catalyzed Kinetic Resolution of Pyrrolidinone Intermediates

| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | Racemic 5-hydroxymethyl-N-acetyl-2-pyrrolidinone | Vinyl Acetate | (R)-5-Acetoxymethyl-N-acetyl-2-pyrrolidinone & (S)-5-hydroxymethyl-N-acetyl-2-pyrrolidinone | >99% achievable for unreacted enantiomer at ~50% conversion |

Targeted Derivatization and Functional Group Transformations

Following the construction of the core pyrrolidinone ring, targeted derivatization and functional group transformations are employed to introduce the desired substituents, such as the acetoxymethyl group at the 5-position and the acetyl group at the nitrogen atom.

Selective Acetylation Reactions at the 5-Position

The introduction of the acetoxymethyl group at the 5-position typically starts from a precursor with a hydroxymethyl substituent, namely 5-(hydroxymethyl)-2-pyrrolidinone. The selective acetylation of this primary alcohol in the presence of the lactam functionality is a key transformation.

While direct protocols for the acetylation of 5-(hydroxymethyl)-2-pyrrolidinone are not extensively detailed in the provided literature, analogous reactions suggest viable methods. The acetylation of alcohols is a standard transformation in organic synthesis and can often be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride, frequently in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproduct.

For instance, the synthesis of 5-acetyl-2-furfuryl acetate involves the reaction of a bromo-derivative with glacial acetic acid, indicating that acetic acid can serve as both a reagent and solvent in such transformations. nih.gov A more common approach involves the use of acetic anhydride. The preparation of N-phenylmaleimide from maleanilic acid utilizes acetic anhydride in the presence of sodium acetate to effect cyclization and dehydration, showcasing its utility in related heterocyclic systems. orgsyn.org

Furthermore, chemoselective O-acylation of hydroxyamino acids has been achieved using acyl chlorides in anhydrous trifluoroacetic acid. nih.gov This method's success in selectively acylating hydroxyl groups in the presence of other functionalities suggests its potential applicability to 5-(hydroxymethyl)-2-pyrrolidinone.

A summary of potential reagents for the selective O-acetylation of 5-(hydroxymethyl)-2-pyrrolidinone is presented in the table below.

| Reagent | Catalyst/Solvent | Potential Advantages |

| Acetic Anhydride | Pyridine, Triethylamine, or Sodium Acetate | Readily available, high reactivity |

| Acetyl Chloride | Pyridine or other non-nucleophilic base | Highly reactive, suitable for less reactive alcohols |

| Acetic Acid | Mineral acid (catalytic) | Can act as both reagent and solvent |

N-Acetylation Methodologies

The N-acetylation of the pyrrolidinone ring is a crucial step in the synthesis of the target compound. This transformation involves the acylation of the secondary amide nitrogen within the lactam ring. The reactivity of the lactam nitrogen is generally lower than that of a primary or secondary amine, often requiring specific conditions to achieve efficient acetylation.

Standard acetylation reagents such as acetic anhydride or acetyl chloride can be employed for this purpose. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the lactam nitrogen, thereby increasing its nucleophilicity. Alternatively, the reaction can be promoted by a catalyst.

A relevant example is the synthesis of N-phenylmaleimide, where maleanilic acid is treated with acetic anhydride and fused sodium acetate to induce cyclization, which involves the formation of an N-acyl bond. orgsyn.org This demonstrates the efficacy of acetic anhydride for the acylation of a nitrogen atom that will become part of a five-membered ring.

The general conditions for N-acetylation of a pyrrolidinone are summarized in the table below.

| Reagent | Conditions | Comments |

| Acetic Anhydride | Heat, optionally with a catalyst like sodium acetate | Common and effective method |

| Acetyl Chloride | In the presence of a non-nucleophilic base (e.g., pyridine) | Highly reactive, reaction proceeds readily |

Formation of Related Pyrrolidinone and Pyrrolizine Scaffolds

The pyrrolidinone scaffold can serve as a versatile precursor for the synthesis of more complex heterocyclic systems, including pyrrolizine and pyrrolizidine alkaloids. These bicyclic structures are of significant interest due to their presence in a wide array of natural products with diverse biological activities.

One approach to constructing the pyrrolizine skeleton involves the intramolecular cyclization of suitably functionalized pyrrolidinone derivatives. For example, a pyrrolidinone with an appropriate side chain at the 5-position can be induced to cyclize, forming the second five-membered ring of the pyrrolizine system.

The synthesis of pyrrolidine (B122466) analogues of pochonicine, a potent β-N-acetylhexosaminidase inhibitor with a polyhydroxylated pyrrolizidine skeleton, highlights the utility of pyrrolidinone-based precursors in constructing such bicyclic systems. nih.gov These syntheses often rely on the stereocontrolled introduction of functional groups that can participate in the subsequent cyclization to form the pyrrolizidine core.

Incorporation into Complex Molecular Architectures

The pyrrolidinone ring, and specifically derivatives like this compound, are valuable building blocks for the synthesis of more complex and biologically active molecules, particularly in the field of medicinal chemistry. The pyrrolidine fragment is a common motif in a wide range of pharmaceuticals. mdpi.com

The synthesis of various approved drugs incorporates pyrrolidine derivatives as key intermediates. For example, the synthesis of the antiviral drug Daclatasvir involves the alkylation of an N-protected proline derivative, which is subsequently elaborated into the final complex structure. mdpi.com Similarly, the synthesis of Grazoprevir, another antiviral medication, utilizes a pyrrolidinone derivative in a key coupling reaction. mdpi.com

Other examples of drugs whose syntheses involve pyrrolidinone precursors include:

Avanafil: Used for the treatment of erectile dysfunction. mdpi.com

Eletriptan: A medication for migraines. mdpi.com

Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. mdpi.com

The incorporation of the pyrrolidinone scaffold into these diverse molecular architectures underscores its importance as a privileged structure in drug discovery and development.

Mechanistic Investigations of Reactions Involving 5 Acetoxymethyl N Acetyl 2 Pyrrolidinone

Exploration of Reaction Pathways and Transition States

N-Acyliminium Ion Intermediates in Pyrrolidinone Chemistry

A cornerstone of pyrrolidinone chemistry is the in-situ generation of N-acyliminium ions (NAIs), which are powerful electrophiles. arkat-usa.orgacs.org These reactive intermediates are central to many carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Precursors such as 5-acetoxy- or 5-hydroxy-2-pyrrolidinones are readily converted into cyclic NAIs under acidic conditions, using either Brønsted or Lewis acids. The N-acyliminium ion, once formed, is highly susceptible to attack by a wide range of nucleophiles. acs.org

These intermediates have been extensively used for C-C bond formation at the α-position to the nitrogen atom in the synthesis of biologically important nitrogen heterocycles and natural products. nih.gov The reaction of these electrophilic NAIs with π-nucleophiles, such as electron-rich aromatic rings (in Friedel-Crafts type reactions), alkenes, and organometallic reagents, is a key strategy for constructing complex molecular scaffolds. arkat-usa.org The conformation of the cyclic NAI and the orientation of its substituents are crucial in determining the facial selectivity of the nucleophilic attack, thus controlling the stereochemical outcome of the reaction. nih.gov The study of these intermediates in the gas phase using techniques like infrared ion spectroscopy has provided valuable insights into their conformations, which helps to explain the diastereoselectivity observed in their reactions. nih.gov

Cyclization Mechanisms in Pyrrolidinone Formation

The formation of the pyrrolidinone ring itself involves various cyclization mechanisms. Intramolecular cyclizations of N-acyliminium ions are a powerful method for constructing novel heterocyclic systems. arkat-usa.orgnih.gov These reactions, often referred to as NAI cyclizations, have been employed to build diverse structures, from simple bicyclic skeletons to complex polycyclic natural products. researchgate.net

One common pathway is the intramolecular reaction of an N-acyliminium ion with a tethered nucleophile, such as an alkene or an aromatic ring. For example, an N-acyliminium ion generated from an acyclic precursor containing an olefin can undergo an intramolecular [4+2] cycloaddition, which is considered a polar, concerted, but nonsynchronous mechanism. acs.org The geometry of the olefin dienophile and the length of the tether connecting it to the iminium ion significantly influence the reaction's course and stereospecificity. acs.org In other cases, the cyclization can proceed in a stepwise manner, involving the formation of a carbocation intermediate. acs.org The conditions of the cyclization can be fine-tuned to favor either the kinetic or thermodynamic product, allowing for selective synthesis of different stereoisomers. researchgate.net Alternative methods for pyrrolidinone synthesis include multicomponent reactions, for instance, between anilines, aldehydes, and diethyl acetylenedicarboxylate, which can be promoted by green catalysts like citric acid under ultrasound irradiation. rsc.org

Role of the N-Acetyl Group in Reaction Mechanisms

The N-acetyl group is not a passive substituent; it plays a critical and multifaceted role in the reaction mechanisms of 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone. It influences the conformation and stereochemistry of the pyrrolidine (B122466) ring and actively participates in the reaction sequence.

Influence on Ring Conformation and Stereochemistry

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as envelope or twist forms. The N-acetyl group significantly influences the preferred conformation of the ring. This conformational control is a key factor in determining the stereochemical outcome of reactions. For instance, substituents on the pyrrolidinone ring can direct the stereochemistry of reactions by favoring specific ring puckering, such as Cγ-exo or Cγ-endo conformations.

The N-acetyl group, being an integral part of the N-acyliminium ion intermediate, dictates the geometry and reactivity of this cation. The stereoselectivity of nucleophilic additions to the cyclic NAI is governed by the ion's preferred conformation, which minimizes steric interactions and maximizes orbital overlap. nih.gov The presence of the acetyl group can create a stereochemical bias, leading to the preferential formation of one diastereomer over another. In some cases, the acetyl group has been implicated in neighboring group participation, where it directly interacts with the reaction center to stabilize a transition state, thereby directing the stereochemical course of the reaction. nih.gov

Participation in Acyl Shift and Cyclization Reactions

The N-acetyl group is fundamental to the formation of N-acyliminium ions, the key reactive intermediates in many reactions of this compound class. arkat-usa.org The hydrolysis of related N-acyloxymethyl lactams has been shown to proceed via the formation of an exocyclic iminium ion, where the ester group is cleaved first. nih.gov This process underscores the role of the N-acyl moiety in stabilizing the positive charge that develops, facilitating the reaction.

In cyclization reactions, the N-acetyl group is crucial for activating the precursor for NAI formation. researchgate.net The electronic properties of the acyl group influence the stability of the resulting cation and the transition states leading to it. While direct acyl shift from the nitrogen is not the most common pathway, the group's presence is a prerequisite for the cascade of reactions that often follow. For example, in intramolecular NAI cyclizations, the acetyl group is part of the system that allows for the controlled formation of complex polycyclic structures, where the stereochemical outcome can be switched between kinetic and thermodynamic products by carefully tuning the reaction conditions. researchgate.net

Enzymatic Reaction Mechanisms and Biocatalysis

Beyond traditional chemical synthesis, derivatives of N-acetyl-pyrrolidinone are involved in enzymatic reactions, both as inhibitors of specific enzymes and as substrates for biocatalytic transformations.

N-acetylpyrrolidine derivatives have been identified as inhibitors of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are therapeutic targets for type 2 diabetes. mui.ac.irresearchgate.net Kinetic studies have shown that these compounds can act as mixed-type inhibitors. mui.ac.irresearchgate.net This indicates they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. mui.ac.irresearchgate.net The inhibitory constants (Kᵢ and Kᵢ') provide quantitative measures of these binding events.

| Compound | Target Enzyme | IC₅₀ (mM) | Inhibition Type | Reference |

|---|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 | Mixed | mui.ac.irresearchgate.net |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08 | Mixed | mui.ac.irresearchgate.net |

The field of biocatalysis also utilizes enzymes to synthesize chiral pyrrolidines. acs.org Enzymes like laccases have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org Furthermore, engineered enzymes, such as evolved variants of cytochrome P450, can catalyze intramolecular C-H amination to construct chiral pyrrolidine rings with high efficiency and enantioselectivity. acs.org These enzymatic methods offer mild reaction conditions and high selectivity, representing a powerful approach for synthesizing valuable chiral building blocks. acs.orgacs.org

Oxidative Processes and Derivatives in Cellular Contexts

Oxidative Stress Modulation by Pyrrolidinone Derivatives

While there is research on the antioxidant properties of various pyrrolidinone derivatives, none of this research specifically examines this compound. Studies have shown that some pyrrolidinone derivatives can act as radical scavengers and may have a role in mitigating oxidative stress. nih.govresearchgate.net For instance, a study on a pyrrolidine derivative, SS13, indicated its involvement in inducing oxidative stress and autophagy-mediated cell death in colorectal cancer cells. nih.gov However, these findings are not directly applicable to this compound, and no similar studies involving this specific compound have been published.

Computational and Theoretical Studies on 5 Acetoxymethyl N Acetyl 2 Pyrrolidinone

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental in understanding the intrinsic properties of the N-acetyl pyrrolidinone ring system.

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. The motional restrictions of this ring are crucial as they can influence the biological activity of the molecule. nih.gov The pyrrolidinone ring typically exhibits two primary pucker modes, known as Cγ-exo and Cγ-endo envelope conformers. nih.govacs.org The preferred conformation is largely dictated by the nature and position of substituents on the ring. nih.govacs.org

Computational studies, often corroborated by X-ray crystallography and 1H NMR spectral simulations, have shown that substituents at the C-4 position significantly influence this puckering. nih.gov For instance, the electronegativity of a substituent plays a key role; a 4-trans-substituent with high electronegativity tends to favor the exo pucker, while an electronegative 4-cis-substituent promotes the endo pucker. nih.govacs.org Conversely, sterically demanding groups, such as a tert-butyl group, strongly prefer a pseudoequatorial orientation, which can lead to opposite puckering effects compared to electronegative substituents. nih.govacs.org In N-acetylproline, a closely related structure, the conformation is also determined by the relative orientation of the amide and carboxyl groups. researchgate.net

| Substituent Position | Substituent Type | Favored Ring Pucker | Reference |

|---|---|---|---|

| trans-C4 | Electronegative | Exo | nih.govacs.org |

| cis-C4 | Electronegative | Endo | nih.govacs.org |

| cis-C4 | Sterically Demanding (e.g., tert-butyl) | Exo (for L-prolines) | acs.org |

| trans-C4 | Sterically Demanding (e.g., tert-butyl) | Endo (for L-prolines) | acs.org |

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for mapping out potential reaction pathways and predicting their feasibility. These calculations can determine the energies of reactants, products, and intermediate transition states, thereby elucidating reaction mechanisms.

For example, in the study of related pyrrolidinone derivatives, DFT calculations have been used to propose reaction mechanisms for their synthesis. nih.gov By calculating the Gibbs free energy (ΔG#) of transition states, researchers can identify the most favorable reaction pathway. Such studies have shown that kinetic selectivity is often more significant than thermodynamic selectivity in determining the final product distribution. nih.gov Computational analysis of N-acetylproline anions has identified potential fragmentation pathways of the pyrrolidinone ring, such as the splitting of the N1-C2 or N1-C5 bonds, which is crucial for understanding its stability and reactivity. researchgate.net

| Application | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Mechanism of Pyrrolidine-2,3-dione Synthesis | DFT | Identified the pathway with the lowest transition state energy (ΔG#), indicating kinetic control over the reaction. | nih.gov |

| Fragmentation of N-AcPro Anion | DFT | Predicted potential cleavage sites at the N1-C2 and N1-C5 bonds of the pyrrolidinone ring. | researchgate.net |

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone, these methods are primarily used to predict how it might interact with biological macromolecules, such as proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This technique is central to structure-based drug design. nih.gov For derivatives of 2-pyrrolidinone (B116388), docking studies have been successfully used to predict their binding affinity and interaction patterns with enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research. nih.govresearchgate.net

These simulations place the ligand into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. nih.govnih.gov The results also reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For instance, studies on pyrrolidin-2-one derivatives identified key interactions and reported docking scores higher than that of the known drug donepezil, suggesting strong binding potential. nih.govresearchgate.net

| Compound | Docking Score | Predicted Target | Reference |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 | AChE (PDB ID: 4EY7) | nih.govresearchgate.net |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.057 | AChE (PDB ID: 4EY7) | nih.govresearchgate.net |

| Donepezil (Reference) | -17.257 | AChE (PDB ID: 4EY7) | nih.govresearchgate.net |

While docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.gov

For pyrrolidin-2-one derivatives, MD simulations have been carried out for periods up to 100 nanoseconds to assess the stability of the docked poses within the AChE active site. nih.govresearchgate.net These simulations help confirm that the interactions predicted by docking are maintained over time, reinforcing the potential of the compound as a stable binder. Such simulations are computationally intensive but are crucial for accurately modeling the behavior of molecules in a biological environment. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. semanticscholar.orgnih.gov By identifying which structural features are essential for activity, SAR studies guide the design of more potent and selective molecules. nih.gov

In the context of pyrrolidine-containing compounds, SAR studies have been instrumental. For example, in the development of inhibitors for β-N-acetylhexosaminidases, the synthesis and testing of various pyrrolidine (B122466) analogues of the natural product pochonicine revealed critical structural requirements. nih.gov These studies demonstrated the essential role of the N-acetylamino group and the specific stereochemistry of the pyrrolidine ring for potent enzyme inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models that correlate chemical structures with biological activity. wu.ac.th Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the 3D properties of molecules. mdpi.com For pyrrolidin-2-one derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against AChE, yielding models with high statistical significance (e.g., Q² values up to 0.8779), indicating strong predictive power. researchgate.netmdpi.com

| Compound Class | Target | Key Structural Feature for Activity | Reference |

|---|---|---|---|

| Pyrrolidine Analogues of Pochonicine | β-N-acetylhexosaminidases | Presence of N-acetylamino group and specific ring stereochemistry. | nih.gov |

| 1,3-dihydro-benzo[b] acs.orgresearchgate.netdiazepin-2-one derivatives | mGluR2 Antagonists | Bulky substituents at specific positions (R7, R3) and hydrophilic groups at others benefit activity. | mdpi.com |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | 3D-QSAR models identified steric and electrostatic fields as crucial for inhibitory potency. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Approaches

A comprehensive review of the scientific literature indicates that no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound. However, QSAR methodologies have been successfully applied to various other series of pyrrolidinone and pyrrolidine derivatives to elucidate the structural requirements for their biological activities. These studies provide a framework for how future computational analyses of this compound and its analogues could be conducted.

QSAR models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the molecular properties that influence their biological effects.

For instance, a 2D-QSAR analysis was performed on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against protoporphyrinogen oxidase. This study utilized statistical methods such as principal component analysis, multiple linear regression, and multiple nonlinear regression to establish a relationship between the chemical structure and the inhibitory activity.

In other research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as Hologram QSAR (HQSAR), were used to investigate a series of pyrrolidine derivatives as novel inhibitors of the myeloid cell leukemia-1 (Mcl-1) protein. nih.govtandfonline.com The statistical results from these models demonstrated good stability and predictability. nih.gov Similarly, QSAR models have been developed for pyrrolidine derivatives as inhibitors of α-mannosidase, suggesting that the presence of polar properties on the van der Waals surface and aromatic rings are important for their activity. nih.gov

Interactive Data Tables

The following tables summarize the statistical parameters from QSAR studies conducted on related pyrrolidinone and pyrrolidine derivatives, demonstrating the robustness and predictive power of the models developed.

Table 1: Statistical Results of 3D-QSAR Models for Pyrrolidine Derivatives as Mcl-1 Inhibitors nih.gov

| Model | Q² | R² | R²pred |

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

| HQSAR | 0.603 | 0.662 | 0.743 |

| Q²: Leave-one-out cross-validated correlation coefficient; R²: Non-cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the external test set. |

Structure Activity Relationships Sar and Molecular Design

Impact of the Acetoxymethyl Moiety on Biological Activity

While direct biological activity data for the acetoxymethyl group in 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone is not extensively detailed in the available literature, the influence of substituents at the C-5 position of the pyrrolidinone ring is a known area of investigation. The acetoxymethyl group, -CH₂OAc, is an ester, and it is plausible that it acts as a prodrug, undergoing in vivo hydrolysis by esterase enzymes to reveal the corresponding primary alcohol, a 5-(hydroxymethyl) group.

This bio-activation would unmask a polar hydroxyl group capable of forming hydrogen bonds with biological targets such as enzymes or receptors. The ability of a hydroxymethyl group at the C-5 position to confer biological activity has been observed in other heterocyclic systems. For instance, 5-(hydroxymethyl)-2'-deoxyuridine demonstrates strong inhibition of herpes simplex virus type 1 (HSV-1) and shows good affinity for the HSV-1 encoded pyrimidine (B1678525) deoxyribonucleoside kinase. nih.gov In a separate study, the synthesis of chiral pyrrolidinones utilized (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one as a starting material, highlighting the C-5 position as a key site for introducing substituents to modulate biological activity. researchgate.net

The acetoxy group itself, prior to any potential hydrolysis, contributes to the molecule's lipophilicity and steric profile. This can influence its ability to cross cell membranes and its fit within a receptor's binding pocket. The size, shape, and electronic properties of the entire acetoxymethyl moiety are therefore critical determinants of its interaction with a biological target.

Role of the N-Acetyl Substituent in Molecular Recognition

The N-acetyl group is a crucial feature for molecular recognition and activity in many pyrrolidinone-based compounds. The amide bond of the N-acetyl group is planar and can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor. This feature is critical for orienting the molecule within a binding site.

Studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, a structurally related class of compounds, have provided significant insight into the role of the N-acyl substituent. edgccjournal.orgsemanticscholar.org Molecular docking studies on these derivatives with GABAa and AMPA receptors, which are important in neurotransmission, have shown that the N-acyl chain length influences binding affinity. edgccjournal.orgsemanticscholar.org By extending the acyl chain from acetyl (two carbons) to butyryl (four carbons), a more stable complex with the receptor's amino acid residues can be formed. edgccjournal.org This suggests that the N-acetyl group in this compound likely plays a significant role in anchoring the molecule to its biological target.

The table below, derived from molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, illustrates how modifying the N-acyl group can impact interaction energy with the AMPA receptor binding site. edgccjournal.org A lower interaction energy suggests a more favorable binding.

| Compound | Acyl Group | Relative Interaction Energy (kcal/mol) with AMPA Receptor |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide (PirAc) | Acetyl | -119.5 |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-propionamide (PirPr) | Propionyl | -121.7 |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut) | Butyryl | -125.4 |

This interactive table is based on data for structurally related compounds to infer the role of the N-acetyl group.

Substituent Effects on Pyrrolidinone Ring Systems

The pyrrolidinone ring is a versatile scaffold, and its biological activity can be finely tuned by altering the substituents at various positions. nih.gov The non-planar, three-dimensional nature of the saturated pyrrolidinone ring allows for precise spatial orientation of its substituents, which is critical for selective interactions with biological targets. nih.gov

Key factors influenced by substituents include:

Stereochemistry: The pyrrolidinone ring contains chiral centers. The stereochemical configuration of substituents is often crucial for activity. For example, in a series of pyrrolidine (B122466) pentamine inhibitors, the stereochemistry at multiple positions on and around the ring was found to be essential for inhibitory activity. mdpi.com Even subtle changes in stereoconformation can dramatically alter binding affinity. mdpi.com

Ring Puckering and Conformation: Substituents can influence the puckering of the five-membered ring, adopting different "envelope" conformations. This conformational preference can dictate the three-dimensional arrangement of other functional groups, thereby affecting how the molecule fits into a binding site. nih.gov

Electronic Properties: Electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring and its substituents. This can impact the strength of hydrogen bonds, dipole moments, and other non-covalent interactions that are fundamental to molecular recognition. mdpi.com For instance, in a series of dihydropyrimidines, adding an electron-withdrawing group to a phenyl substituent was found to increase cytotoxic activity. mdpi.com

The table below summarizes general substituent effects observed in various pyrrolidinone and related heterocyclic systems.

| Position of Substitution | Type of Substituent | Observed Effect | Reference |

| N-1 (Amide Nitrogen) | Acyl chains of varying lengths | Modulates binding affinity to receptors like AMPA and GABAa; longer chains can increase stability of the ligand-receptor complex. | edgccjournal.org |

| C-5 | Hydroxymethyl, Azidomethyl | Can confer antiviral and antineoplastic activities; affinity for enzymes like kinases is influenced by the C-5 substituent. | nih.gov |

| C-5 | Alkyl chains (e.g., hydrogen, methyl, n-butyl) | In pyrimidines, the length of the C-5 substituent can significantly impact the potency of inhibition of prostaglandin (B15479496) E2 production. | nih.gov |

| General | Aromatic groups (e.g., Phenyl) | Essential for activity in some inhibitor classes through hydrophobic and π-stacking interactions. | mdpi.com |

| General | Introduction of stereocenters | Often critical for biological activity, with different stereoisomers exhibiting vastly different potencies. | nih.govmdpi.com |

This interactive table provides a generalized overview of substituent effects on pyrrolidinone and related heterocyclic cores.

Design Principles for Modulating Specific Biological Interactions

The design of novel pyrrolidinone derivatives with specific biological activities is guided by established SAR principles. The goal is to systematically modify the structure to optimize interactions with a target while maintaining favorable drug-like properties.

Key design principles include:

Scaffold-Based Design: The pyrrolidinone ring serves as a rigid and stereochemically defined scaffold. nih.gov New analogues can be designed by keeping the core intact while exploring a wide variety of substituents at different positions. This approach was used in the development of CCR5 antagonists based on a tetra-substituted pyrrolidine lead compound. nih.gov

Structure-Based and Computational Design: When the three-dimensional structure of the biological target is known, molecular docking and computational modeling can be employed to predict how different analogues will bind. edgccjournal.orgsemanticscholar.org This allows for the rational design of substituents that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions to enhance binding affinity and selectivity. For example, docking studies helped to understand how N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide interact with amino acid residues in the GABAa and AMPA receptors. edgccjournal.org

Stereochemical Control: Since biological targets are chiral, controlling the stereochemistry of the pyrrolidinone derivatives is paramount. Synthesis strategies that allow for the creation of specific stereoisomers are essential for exploring how the 3D arrangement of functional groups affects activity. nih.gov SAR studies have repeatedly shown that one stereoisomer is often significantly more active than others. mdpi.com

Modulation of Physicochemical Properties: Design efforts must balance potency with physicochemical properties like solubility, permeability, and metabolic stability. Introducing or modifying functional groups, such as the acetoxymethyl moiety, can be a strategy to create prodrugs that improve bioavailability. The N-acetyl group can also be modified to fine-tune the molecule's polarity and interaction profile. edgccjournal.orgnih.gov

By systematically applying these principles, medicinal chemists can navigate the complex chemical space around the pyrrolidinone scaffold to develop novel compounds with highly specific and potent biological activities.

Biological Activities and Molecular Interactions of Pyrrolidinone Derivatives in Vitro Studies

Modulatory Effects on Enzyme Activity

Pyrrolidinone derivatives have been shown to interact with and modulate the activity of various enzymes, highlighting their potential as therapeutic agents. These interactions are often specific, with the nature of the substitutions on the pyrrolidinone ring dictating the target enzyme and the type of modulation.

Kinases are a large family of enzymes that play critical roles in cell signaling and are frequently targeted in drug discovery. Certain pyrrolidinone-related heterocyclic structures have demonstrated potent and selective inhibition of specific kinases in in vitro assays.

For instance, a series of pyrazolo[3,4-d]pyrimidine analogs, which share a fused heterocyclic system with some pyrrolidinone derivatives, were designed and evaluated as anticancer agents. mui.ac.ir In vitro enzymatic assays confirmed their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. mui.ac.ir One of the most potent compounds, bearing a 4-halophenyl acetamide (B32628) substituent, exhibited an IC50 value of 0.21 µM against CDK2, which was slightly more potent than the reference inhibitor, roscovitine (B1683857) (IC50 = 0.25 µM). mui.ac.ir

In a different study, computational methods were used to design novel pyrrolopyridine derivatives as inhibitors of Janus Kinase 1 (JAK1), a crucial mediator of cytokine signaling. nih.gov While not direct pyrrolidinone derivatives, the pyrrolopyridine scaffold is structurally related. The designed compounds were predicted to have a higher binding affinity for JAK1 than some existing inhibitors, suggesting the potential of such nitrogen-containing heterocyclic structures in modulating kinase activity. nih.gov

Furthermore, the development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for kinase modulation. A novel series of dual BET-kinase PROTAC degraders was designed to target FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Bromodomain-containing protein 4 (BRD4). nih.gov One of the optimized compounds efficiently degraded these proteins in cell lines, demonstrating the utility of related heterocyclic scaffolds in creating multi-targeting agents. nih.gov

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes have therapeutic applications, particularly in the management of diabetes and other metabolic disorders. Several studies have highlighted the potential of pyrrolidinone derivatives as glycosidase inhibitors.

N-acetylpyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate digestion. nih.govnih.gov In one study, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine demonstrated significant inhibitory potential against α-glucosidase, with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively. nih.govnih.gov Kinetic analysis revealed a mixed-type inhibition for both compounds. nih.govnih.gov

| Compound | Target Enzyme | IC50 (mM) | Type of Inhibition |

| N-(benzyl)-2-acetylpyrrolidine | α-glucosidase | 0.52 ± 0.02 | Mixed |

| N-(tosyl)-2-acetylpyrrolidine | α-glucosidase | 1.64 ± 0.08 | Mixed |

| N-(benzyl)-2-acetylpyrrolidine | α-amylase | - | Mixed |

| N-(tosyl)-2-acetylpyrrolidine | α-amylase | - | Mixed |

Data sourced from Sansenya et al., 2020. nih.govnih.gov

Another study focused on 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives and their inhibitory activities against a range of glycosidases. nih.gov The stereochemistry and the nature of the substituents on the pyrrolidine (B122466) ring were found to be crucial for activity and selectivity. For example, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol was a competitive inhibitor of α-L-fucosidase with a Ki of 6.5 µM and a mixed inhibitor of α-galactosidase (Ki = 5 µM) and α-mannosidase (Ki = 102 µM). nih.gov

Polyhydroxylated pyrrolidine alkaloids, which are naturally occurring derivatives, have also been identified as potent glycosidase inhibitors. capes.gov.br For instance, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP) is known to inhibit both α- and β-glucosidase. capes.gov.br

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, are important targets for anti-inflammatory drugs. Pyrrolidinone derivatives have been investigated for their ability to modulate the activity of these isozymes.

A series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated as multitarget anti-inflammatory agents. researchgate.net In vitro assays demonstrated that several of these compounds were potent and selective inhibitors of COX-2. researchgate.net One compound, in particular, emerged as a highly potent COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5 over COX-1. researchgate.net

In a separate study, novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone were synthesized and evaluated as cyclooxygenase inhibitors. nih.gov In vitro assays revealed that these compounds exhibited activity against both COX-1 and COX-2, with all tested compounds showing better COX-2 inhibition than the reference drug, Meloxicam. nih.gov

| Compound Class | Target Isozyme | Notable Activity |

| N-substituted pyrrolidine-2,5-diones | COX-2 | Potent and selective inhibition (IC50 = 0.98 µM for most potent compound) |

| 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1 and COX-2 | All tested compounds more potent than Meloxicam against COX-2 |

Data synthesized from multiple sources. nih.govresearchgate.net

Interactions with Cellular Pathways and Regulatory Proteins

Beyond direct enzyme modulation, pyrrolidinone derivatives can also exert their biological effects by interacting with and modulating complex cellular pathways and regulatory proteins. These interactions can lead to a variety of cellular responses, from the disruption of microbial communication to the alteration of inflammatory signaling cascades.

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules to coordinate collective behaviors, including biofilm formation and virulence factor expression. Quorum quenching (QQ) is the interruption of this communication, and it represents a promising anti-virulence strategy.

Enzymatic quorum quenching often involves the degradation of AHLs by lactonases or acylases. nih.gov For example, the nosocomial pathogen Acinetobacter baumannii has been shown to possess multiple quorum quenching enzymes that can degrade AHLs. The presence of these enzymes suggests a self-regulatory mechanism for AHL concentrations. The potential for synthetic pyrrolidinone derivatives to act as antagonists or inhibitors of AHL synthases or receptors is an area of ongoing research.

Pyrrolidinone derivatives have been shown to modulate key cellular signaling pathways, particularly those involved in inflammation and immune responses.

One study demonstrated that modifying PAMAM dendrimers with 4-carbomethoxypyrrolidone prevented the activation of pro-inflammatory signaling pathways in human monocytes. nih.gov Specifically, the pyrrolidone-modified dendrimers did not stimulate NF-κB-related signal transduction, a central pathway in the inflammatory response. nih.gov This was observed at the levels of nuclear translocation, gene expression, and protein secretion of pro-inflammatory cytokines like IL-1β and TNFα. nih.gov

Furthermore, pyrrolone derivatives have been identified as intracellular allosteric modulators of chemokine receptors, which are crucial for immune cell trafficking. nih.gov A series of pyrrolone derivatives were found to be high-affinity ligands for CC Chemokine Receptor 1 (CCR1) and CCR2. nih.gov Functional assays revealed that these compounds act as inverse agonists at CCR1, representing a novel mechanism for pharmacological modulation of this receptor. nih.gov This suggests that the pyrrolone scaffold can be utilized to design selective or dual-targeting inhibitors of these important signaling proteins. nih.gov

Mechanistic Insights from In Vitro Cellular Models

In vitro cellular models are indispensable tools for elucidating the mechanisms of action of novel chemical entities. By utilizing cultured cells, researchers can gain a fundamental understanding of how compounds like pyrrolidinone derivatives affect cellular processes, identify their molecular targets, and characterize their binding interactions in a controlled environment. This section will review the available literature on the cellular responses to and molecular targets of pyrrolidinone analogues.

Assessment of Cellular Response to Pyrrolidinone Analogues

The cellular response to pyrrolidinone derivatives is diverse and dependent on the specific substitutions on the pyrrolidinone core. researchgate.netresearchgate.net While specific in vitro studies on the cellular response to 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone are not available in the current body of scientific literature, research on analogous compounds provides valuable insights into the potential biological activities of this class of molecules.

Studies on various pyrrolidinone derivatives have demonstrated a broad spectrum of cellular effects, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.netnih.gov For instance, certain synthetic pyrrolidinone derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com The evaluation of cellular viability in response to treatment is a primary method for assessing the cytotoxic or cytostatic effects of these compounds.

The anti-inflammatory properties of some pyrrolidinone analogues have been linked to their ability to inhibit the production of inflammatory mediators in cellular models. nih.gov For example, studies have investigated the inhibition of lipoxygenase (LOX) enzymes, which are involved in the inflammatory cascade. nih.gov

It is important to note that the specific cellular response is highly dependent on the cell type and the chemical structure of the pyrrolidinone derivative being tested. nih.govnih.gov The nature and position of substituent groups on the pyrrolidinone ring play a crucial role in determining the biological activity and potency. nih.gov

Table 1: Representative Biological Activities of Pyrrolidinone Derivatives in In Vitro Cellular Models

| Compound Class | Cellular Model | Observed Cellular Response | Reference |

| Pyrrolidinone-sulfonamide derivatives | - | DPP-IV inhibition | frontiersin.org |

| Spirooxindole pyrrolidine derivatives | - | α-amylase inhibition | frontiersin.org |

| Thiohydantoin-pyrrolidine derivatives | Mycobacterium tuberculosis | Antimicrobial activity | frontiersin.org |

| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli | DNA gyrase and topoisomerase IV inhibition | nih.gov |

This table presents a selection of findings for various pyrrolidinone derivatives to illustrate the range of activities observed in vitro. Data for the specific compound this compound is not available.

Investigation of Molecular Targets and Binding Events

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. For pyrrolidinone derivatives, a variety of molecular targets have been identified, contributing to their diverse biological activities. researchgate.netnih.gov As with cellular response data, specific molecular target and binding event information for This compound is not currently documented in published research.

However, studies on related compounds have revealed interactions with several key proteins. For example, some pyrrolidinone derivatives have been found to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), α-glucosidase, and α-amylase, which are relevant in the context of metabolic diseases. frontiersin.orgnih.gov The inhibition of these enzymes is typically characterized by determining the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.

In the area of oncology, molecular targets for pyrrolidinone analogues include receptor tyrosine kinases and enzymes involved in DNA replication and repair. nih.gov For instance, certain derivatives have been investigated as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme associated with antibiotic resistance. nih.govnih.gov

Molecular docking studies are often employed to predict and rationalize the binding interactions between pyrrolidinone derivatives and their target proteins. nih.gov These computational models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. nih.gov

Table 2: Examples of Molecular Targets for Pyrrolidinone Derivatives

| Molecular Target | Therapeutic Area | Example of Pyrrolidinone Derivative Class | Reference |

| Dipeptidyl peptidase IV (DPP-IV) | Diabetes | Pyrrolidine sulfonamide derivatives | frontiersin.org |

| α-Amylase | Diabetes | Rhodanine-substituted spirooxindole pyrrolidines | frontiersin.org |

| DNA gyrase and Topoisomerase IV | Bacterial Infections | 1,2,4-Oxadiazole pyrrolidine derivatives | nih.gov |

| Aminoglycoside 6'-N-acetyltransferase type Ib | Antibiotic Resistance | Pyrrolidine pentamine derivatives | nih.govnih.gov |

| Lipoxygenase (LOX) | Inflammation | 2-Pyrrolidinone (B116388) derivatives | nih.gov |

This table provides examples of molecular targets identified for various pyrrolidinone derivatives. Specific target information for this compound is not available.

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of Pyrrolidinone Ring Systems

Spectroscopy is a cornerstone in the elucidation of molecular structures, providing detailed information on the connectivity of atoms, the nature of functional groups, and the conformational dynamics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Isomerization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of molecular structure in solution. For "5-Acetoxymethyl-N-acetyl-2-pyrrolidinone," both ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for detailed conformational analysis.

The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The specific conformation can be influenced by substituents on the ring. nih.gov In "this compound," the substituents at the N1 and C5 positions will dictate the preferred ring pucker. The energy difference between possible conformers, such as Cγ-endo and Cγ-exo puckers, can be small, leading to a dynamic equilibrium in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing critical data to distinguish between different conformations.

Furthermore, the amide bond formed by the N-acetyl group can exhibit Z/E isomerization due to its partial double-bond character. This isomerization is typically a slow process on the NMR timescale, often resulting in the appearance of two distinct sets of signals for the atoms near the amide bond. nih.gov The ratio of these isomers can be quantified by integrating the corresponding NMR signals. Kinetic studies using variable temperature NMR can be employed to determine the energy barrier for this isomerization process, as has been demonstrated in studies of related pyrrolidine (B122466) derivatives. chemicalbook.com

Based on data from related compounds like N-acetyl-2-pyrrolidone and 5-methyl-2-pyrrolidone, the expected chemical shifts for "this compound" can be predicted. chemicalbook.comchemicalbook.comscbt.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Acetyl (N-COCH₃ ) | ~2.5 | Singlet, deshielded by the nitrogen atom. |

| Acetoxymethyl (CH₃ COO) | ~2.1 | Singlet, typical for acetate (B1210297) methyl protons. |

| Pyrrolidinone H3, H4 | 1.9 - 2.6 | Complex multiplets. |

| Pyrrolidinone H5 | ~4.5 - 4.8 | Multiplet, deshielded by adjacent nitrogen and oxygen. |

| Acetoxymethyl (CH₂ ) | ~4.1 - 4.4 | Multiplet (AB quartet), diastereotopic protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| Lactam Carbonyl (C =O) | ~175 | Characteristic of the pyrrolidinone ring carbonyl. |

| Acetyl Carbonyl (N-C O) | ~171 | Characteristic of the N-acetyl group carbonyl. |

| Ester Carbonyl (O-C O) | ~170 | Characteristic of the acetate ester carbonyl. |

| Pyrrolidinone C5 | ~75-80 | Deshielded by nitrogen and the acetoxymethyl group. |

| Acetoxymethyl C H₂ | ~65-70 | Carbon attached to the ester oxygen. |

| Pyrrolidinone C2 | ~45-50 | Carbon adjacent to the lactam carbonyl. |

| Pyrrolidinone C3, C4 | ~20-35 | Aliphatic carbons of the pyrrolidinone ring. |

| Acetyl C H₃ | ~24 | Methyl carbon of the N-acetyl group. |

| Acetoxymethyl C H₃ | ~21 | Methyl carbon of the acetate group. |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. nih.govpharmaffiliates.com For "this compound" (Molecular Formula: C₉H₁₃NO₄, Molecular Weight: 199.20 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nist.govnih.govnist.gov

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex mixtures can be separated before analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques commonly used with LC-MS that would likely generate a prominent protonated molecular ion [M+H]⁺ at m/z 200.2. chemicalbook.com

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For "this compound," predictable fragmentation pathways include:

Loss of the acetoxy group (-OOCCH₃, 59 Da).

Loss of the entire acetoxymethyl side chain (-CH₂OOCCH₃, 73 Da).

Cleavage of the N-acetyl group (-COCH₃, 43 Da).

Opening of the pyrrolidinone ring.

These fragmentation patterns are invaluable for distinguishing it from structural isomers and for identifying the compound in complex matrices.

Table 3: Predicted Key Mass Spectrometry Fragments for [C₉H₁₃NO₄+H]⁺

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Neutral Loss |

| 200.2 | [M+H]⁺ | - |

| 157.1 | [M+H - C₂H₂O]⁺ | Loss of ketene (B1206846) from N-acetyl group (42 Da) |

| 142.1 | [M+H - CH₃COOH]⁺ | Loss of acetic acid (60 Da) |

| 126.1 | [M+H - CH₂OOCCH₃]⁺ | Cleavage of the C5 side chain (74 Da) |

| 100.1 | [Fragment from ring opening] | - |

| 84.1 | [Pyrrolidinone ring fragment] | - |

| 43.1 | [CH₃CO]⁺ | Acetyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Kinetic Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chemicalbook.com It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. pharmaffiliates.com

The IR spectrum of "this compound" is expected to show several characteristic absorption bands that confirm its structure. The most prominent peaks would be from the three carbonyl groups: the lactam C=O, the N-acetyl C=O, and the ester C=O. These typically appear as strong, sharp absorptions in the region of 1650-1760 cm⁻¹. nih.gov The lactam carbonyl of the pyrrolidinone ring generally absorbs around 1680-1700 cm⁻¹. The N-acetyl (imide) carbonyl will likely appear at a similar or slightly higher wavenumber, while the ester carbonyl is expected around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be visible as strong bands in the 1000-1300 cm⁻¹ region. nih.gov

Modern Fourier Transform Infrared (FTIR) spectrometers allow for the rapid collection of spectra, making it possible to monitor chemical reactions in real-time. nih.gov By tracking the disappearance of reactant peaks and the appearance of product peaks (e.g., the characteristic carbonyl absorptions of the title compound), the kinetics of the synthesis of "this compound" can be studied. This provides valuable information for process optimization, helping to determine reaction endpoints and identify any transient intermediates.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=O (Ester) | Stretch | ~1740 | Strong |

| C=O (N-Acetyl) | Stretch | ~1700 | Strong |

| C=O (Lactam) | Stretch | ~1680 | Strong |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| C-N | Stretch | 1200-1350 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and the stereochemistry at its chiral centers.

For "this compound," a single-crystal X-ray diffraction analysis would unequivocally establish its solid-state structure. The analysis would confirm the relative stereochemistry at the C5 position, define the exact pucker of the five-membered pyrrolidinone ring, and describe the orientation of the N-acetyl and acetoxymethyl substituents. nist.gov

Furthermore, the crystal structure reveals the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecules pack together in the crystal lattice. While no specific crystal structure for "this compound" has been reported in the reviewed literature, analysis of related pyrrolidinone derivatives shows that hydrogen bonding and close packing are common features that define the crystal architecture. This information is critical for understanding the physical properties of the solid material, such as its melting point and solubility.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of "this compound" after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. Using a suitable stationary phase (e.g., reversed-phase C18 or normal-phase silica) and mobile phase, HPLC can separate the target compound from starting materials, by-products, and other impurities. The purity is typically determined by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.

For isolation on a larger scale, column chromatography is often employed. More advanced, all-liquid chromatographic methods like centrifugal partition chromatography (CPC) have also been successfully used for the challenging isolation of pyrrolidinone-containing natural products. CPC operates by partitioning solutes between two immiscible liquid phases, one stationary and one mobile, and is particularly effective for separating compounds with similar polarities, which can be a challenge in traditional liquid-solid chromatography. These techniques are essential for obtaining "this compound" in high purity, which is a prerequisite for accurate biological and further analytical studies.

Future Research Directions

Development of Novel Synthetic Routes

The advancement of synthetic organic chemistry offers promising avenues for the creation of more efficient, stereoselective, and scalable routes to 5-Acetoxymethyl-N-acetyl-2-pyrrolidinone and its analogs. A primary focus of future research will be the utilization of readily available chiral precursors to control the stereochemistry of the final product, which is crucial for its biological activity.

Furthermore, modern synthetic methods such as catalytic asymmetric 1,3-dipolar cycloadditions present a powerful tool for constructing densely substituted pyrrolidinone rings with high levels of stereocontrol. ua.es The development of novel catalyst systems could enable the direct and highly diastereoselective synthesis of the pyrrolidinone core. ua.es Another sophisticated approach involves the application of N-acyliminium ion chemistry. arkat-usa.orgacs.org These highly reactive intermediates can undergo cyclization reactions to form the pyrrolidinone ring, and their chemistry can be finely tuned to achieve specific stereochemical outcomes. arkat-usa.orgresearchgate.netresearchgate.netsci-hub.se

Future synthetic research could focus on the following areas:

Catalytic Asymmetric Synthesis: Developing novel catalysts that can facilitate the enantioselective synthesis of the pyrrolidinone scaffold from achiral starting materials.

Flow Chemistry: Implementing continuous flow processes for a safer, more scalable, and efficient production of this compound.

Biocatalysis: Employing enzymes to catalyze key steps in the synthetic sequence, offering high selectivity and milder reaction conditions.

Elucidation of Undiscovered Biological Mechanisms

The pyrrolidinone scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties that range from anti-inflammatory and anticonvulsant to enzyme inhibition. nih.govfrontiersin.org Despite the known activities of related molecules, the specific biological mechanisms of this compound remain largely unexplored. Future research should prioritize a systematic screening of this compound against a diverse panel of biological targets to uncover its pharmacological potential.

Given the activities of other N-acetylpyrrolidine derivatives, promising areas of investigation include its potential as an inhibitor of enzymes like α-glucosidase and α-amylase, which are relevant in the context of type 2 diabetes. nih.govresearchgate.net Additionally, the pyrrolidinone core is known to interact with targets in the central nervous system, suggesting that this compound could be evaluated for neurological or anticonvulsant activities. nih.govfrontiersin.org Other documented activities for this class of compounds include antibacterial and anti-inflammatory effects. rsc.orgresearchgate.net

A comprehensive approach to elucidating its biological function would involve:

High-Throughput Screening (HTS): Testing the compound against large libraries of validated biological targets, including receptors, enzymes, and ion channels.

Phenotypic Screening: Assessing the compound's effects on cell-based models of various diseases to identify potential therapeutic applications without a preconceived target.

Target Identification and Validation: For any observed biological activity, subsequent studies would be necessary to identify the specific molecular target and validate its role in the compound's mechanism of action.

Application of Advanced Computational Methods for Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide the design of new, more potent compounds. The application of these methods to this compound can accelerate the discovery of novel derivatives with optimized properties.

Molecular Docking studies can be employed to predict how the compound and its analogs bind to the active sites of various protein targets. nih.govresearchgate.net This technique provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For example, docking simulations have been successfully used to investigate the binding of pyrrolidinone derivatives to targets like neuraminidase and acetylcholinesterase. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structure of a series of pyrrolidinone analogs and their biological activity. tandfonline.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can generate contour maps that highlight the regions of the molecule where steric, electrostatic, or hydrophobic modifications would likely enhance activity. tandfonline.com

Molecular Dynamics (MD) Simulations can provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. researchgate.netscispace.com This information is crucial for validating docking poses and understanding the energetic factors that govern binding. scispace.com

These computational approaches will enable the rational design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Exploration of New Derivatization Strategies for Enhanced Selectivity

To develop therapeutically useful agents, it is often necessary to optimize a lead compound to enhance its selectivity for a specific biological target, thereby minimizing off-target effects. The structure of this compound offers multiple sites for chemical modification to achieve this goal. Future research should focus on systematic derivatization and subsequent structure-activity relationship (SAR) studies. rsc.orgmdpi.com

Key derivatization strategies include:

Modification of the C5-Acetoxymethyl Group: The ester functionality of the acetoxymethyl group can be hydrolyzed to the corresponding alcohol, which can then be converted into a wide variety of other functional groups, such as ethers, amides, or different esters. This would allow for a thorough investigation of how the size, electronics, and hydrogen-bonding capacity of this substituent affect biological activity and selectivity. sci-hub.se

Variation of the N-Acetyl Group: The N-acetyl moiety can be replaced with other acyl groups or different functionalities altogether. nih.gov Introducing larger, more complex, or conformationally restricted groups at this position could significantly influence the molecule's binding profile.

Modifications to the Pyrrolidinone Ring: While more synthetically challenging, modifications to the core pyrrolidinone ring itself, such as the introduction of substituents at the C3 or C4 positions, could lead to novel analogs with unique pharmacological properties.

A library of such derivatives would be synthesized and screened to build a comprehensive SAR profile. nih.govnih.gov This data would be invaluable for identifying the key structural features that govern selective interactions with a particular biological target, ultimately guiding the development of highly selective therapeutic candidates.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 5-acetoxymethyl-N-acetyl-2-pyrrolidinone?

Synthesis typically involves multi-step functionalization of pyrrolidinone derivatives. For example, acetylation of hydroxyl or amine groups using acetic anhydride or acetyl chloride under anhydrous conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) to verify purity (>95%) and molecular ion peaks.

- FT-IR to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetyl groups).

Reference synthetic analogs like trityloxymethyl-pyrrolidinone derivatives for reaction optimization .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.

- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of acetoxy groups .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Design stability studies using:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours, followed by HPLC to quantify degradation products.

- Light Sensitivity : Use UV-Vis spectroscopy to monitor absorbance changes under UV light (254 nm) over 72 hours .

Contradictions in stability data should be resolved via kinetic modeling (e.g., Arrhenius plots) to predict shelf life .

Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?

- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/water mixtures.

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish between regioisomers (e.g., acetoxymethyl vs. acetyl positional isomers).